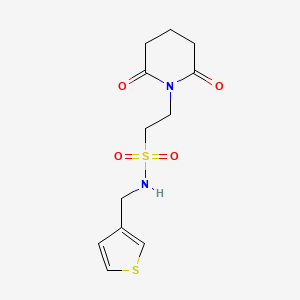

2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide

Description

The compound 2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide is a sulfonamide derivative featuring a 2,6-dioxopiperidine moiety and a thiophen-3-ylmethyl substituent. The dioxopiperidine ring is a polar pharmacophore known to participate in hydrogen bonding and protein interactions, as seen in immunomodulatory drugs like lenalidomide. The thiophene group contributes aromaticity and metabolic stability, while the ethanesulfonamide linker enhances solubility and target binding.

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S2/c15-11-2-1-3-12(16)14(11)5-7-20(17,18)13-8-10-4-6-19-9-10/h4,6,9,13H,1-3,5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMDFNUVWFLYOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide typically involves multi-step organic reactions. One possible route could include:

Formation of the Piperidine Ring: Starting with a precursor such as glutaric anhydride, the piperidine ring can be formed through cyclization reactions.

Introduction of the Thiophene Moiety: Thiophene can be introduced via a nucleophilic substitution reaction using thiophene-3-carboxaldehyde.

Sulfonamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

Reduction: Reduction reactions could target the carbonyl groups in the piperidine ring.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Biological Activities

Research has indicated several promising biological activities associated with this compound:

-

Antimicrobial Activity :

- The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

-

Cytotoxicity :

- In vitro studies reveal that the compound has selective cytotoxic effects on cancer cell lines. It demonstrates potential as an anticancer agent by inducing apoptosis in malignant cells while sparing normal tissues.

-

Enzyme Inhibition :

- The compound may inhibit enzymes involved in critical metabolic pathways, particularly those related to inflammation and neurodegenerative diseases. For instance, it has been suggested that it could act as an inhibitor of acetylcholinesterase.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thiophenyl group significantly enhanced antimicrobial potency against Gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents.

Mechanism of Action

The mechanism of action for 2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Piperidine-Based Analogs

The dioxopiperidine group distinguishes the target compound from analogs with modified piperidine rings. For example:

- 2-(4,4-Difluoropiperidin-1-yl)-N-...ethanesulfonamide (): The 4,4-difluoro substitution increases lipophilicity and reduces hydrogen-bonding capacity compared to the dioxo group. This may enhance membrane permeability but reduce interactions with polar binding pockets .

- Piperidine-unmodified analogs : Compounds lacking the dioxo group (e.g., simple piperidine or pyrrolidine derivatives) would exhibit lower polarity and altered conformational stability.

Heterocyclic Substituents

The thiophen-3-ylmethyl group in the target compound contrasts with other heterocycles in related structures:

- 2-(1H-1,2,3-Triazol-1-yl)ethanesulfonamide: The 1H-triazole’s nitrogen orientation may favor different binding modes compared to thiophene’s sulfur atom .

- Thiophen-2-yl analogs (): Compounds like (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (-e) highlight the importance of substitution position. The thiophen-3-yl group in the target compound may offer steric or electronic advantages over 2-yl derivatives in receptor interactions .

Sulfonamide Linkers

The ethanesulfonamide bridge is a common feature in the target compound and analogs from . However, modifications to this linker (e.g., naphthalenol groups in ) alter pharmacokinetic properties. For example, naphthalene-containing impurities in exhibit increased hydrophobicity, which could reduce aqueous solubility compared to the target’s simpler sulfonamide structure .

Hypothetical Implications for Drug Design

Physicochemical Properties

| Compound Feature | Impact on Properties |

|---|---|

| 2,6-Dioxopiperidin-1-yl | High polarity, hydrogen-bond donor/acceptor capacity; may improve target binding. |

| Thiophen-3-ylmethyl | Moderate lipophilicity; sulfur atom may engage in hydrophobic or π-π interactions. |

| Ethanesulfonamide | Enhances solubility; sulfonamide group acts as a hydrogen-bond acceptor. |

Biological Activity

2-(2,6-Dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-(2,6-Dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide typically involves the condensation of 2,6-dioxopiperidine derivatives with thiophenes. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

The biological activity of 2-(2,6-Dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide has been investigated in various studies:

- Antimicrobial Activity : The compound has shown promising results against several bacterial strains. In vitro studies utilizing disk diffusion methods revealed significant antibacterial effects compared to standard antibiotics .

- Antioxidant Properties : The antioxidant capacity was assessed using DPPH radical scavenging assays. Results indicated that the compound exhibits considerable free radical scavenging activity, which is critical for preventing oxidative stress-related diseases .

- Enzyme Inhibition : Notably, the compound was evaluated for its ability to inhibit pancreatic lipase, suggesting potential applications in anti-obesity therapies. Molecular docking studies indicated that the compound forms stable interactions with the enzyme, enhancing its inhibitory effects .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| In vitro Antimicrobial Study | Evaluated against Gram-positive and Gram-negative bacteria; showed significant inhibition zones compared to controls. |

| Antioxidant Activity Assessment | DPPH assay yielded an IC50 value indicating strong radical scavenging capacity. |

| Pancreatic Lipase Inhibition | Molecular docking revealed key interactions with active site residues; demonstrated potential as an anti-obesity agent. |

Discussion

The biological activities exhibited by 2-(2,6-Dioxopiperidin-1-yl)-N-(thiophen-3-ylmethyl)ethanesulfonamide underscore its potential as a lead compound in drug development. Its antimicrobial and antioxidant properties suggest applicability in treating infections and oxidative stress-related conditions. Furthermore, the inhibitory effect on pancreatic lipase points towards a role in managing obesity.

Q & A

Q. Basic

- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly for verifying the thiophene and dioxopiperidine moieties .

- HRMS : For exact mass determination and molecular formula validation .

- X-ray crystallography : To resolve the three-dimensional structure, including bond angles and torsional strain in the dioxopiperidine ring .

- HPLC : To assess purity, especially for intermediates prone to by-products like unreacted amines or sulfonyl chlorides .

How can researchers optimize reaction conditions to improve the yield of this compound during multi-step synthesis?

Q. Advanced

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonylation efficiency by stabilizing transition states .

- Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions, while higher temperatures (50–80°C) accelerate piperidinone coupling .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling reactions for thiophene derivatives .

- Workup optimization : Liquid-liquid extraction with ethyl acetate minimizes product loss, while flash chromatography using silica gel gradients enhances purity .

What methodologies are employed to determine the three-dimensional conformation of this compound, and how does its structure influence biological activity?

Q. Advanced

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding interactions with biological targets (e.g., enzyme active sites) .

- Molecular docking : Software like AutoDock predicts binding modes with proteins, highlighting the role of the dioxopiperidine ring in hydrogen bonding and the thiophene group in hydrophobic interactions .

- Structure-activity relationship (SAR) : Modifying the dioxopiperidine ring’s substituents can alter metabolic stability, while thiophene methylation may enhance membrane permeability .

What in vitro assays are commonly used to evaluate the biological activity of sulfonamide derivatives like this compound?

Q. Basic

- Enzyme inhibition assays : Fluorescence-based or colorimetric assays to measure IC₅₀ values against target enzymes (e.g., kinases or proteases) .

- Antimicrobial testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines to assess antiproliferative effects .

How can researchers investigate the pharmacokinetic properties and metabolic stability of this compound in preclinical models?

Q. Advanced

- In vivo pharmacokinetics : Administer the compound to rodent models and collect plasma samples for LC-MS/MS analysis to calculate half-life (t₁/₂), Cₘₐₓ, and AUC .

- Hepatic microsome assays : Incubate the compound with liver microsomes to identify major metabolites (e.g., oxidative or hydrolytic products) .

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to assess binding affinity, which impacts bioavailability .

What are the critical parameters to consider when analyzing the stability of this compound under various storage conditions?

Q. Basic

- Temperature : Store at –20°C to prevent thermal degradation of the sulfonamide and dioxopiperidine groups .

- Light exposure : Protect from UV light to avoid photolytic cleavage of the thiophene ring .

- pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) to identify hydrolysis-prone regions (e.g., the sulfonamide linkage) .

How should conflicting data regarding the compound's biological efficacy across different studies be systematically addressed?

Q. Advanced

- Reproducibility checks : Validate assays using standardized protocols (e.g., CLIA guidelines) and positive controls .

- Purity analysis : Re-examine compound purity via HPLC and HRMS to rule out batch-to-batch variability .

- Experimental conditions : Compare cell line origins, serum concentrations, and incubation times, which may affect activity .

What computational tools are recommended for predicting the binding affinity of this compound with potential biological targets?

Q. Basic

- Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with target proteins .

- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over time .

- QSAR models : Utilize datasets of related sulfonamides to predict activity and toxicity .

What strategies can be implemented to design derivatives of this compound with enhanced selectivity for specific molecular targets?

Q. Advanced

- Substituent modification : Introduce electron-withdrawing groups (e.g., –CF₃) on the dioxopiperidine ring to enhance enzyme inhibition .

- Bioisosteric replacement : Replace the thiophene with a furan or pyrrole to alter pharmacokinetics while retaining target affinity .

- Pro-drug design : Mask the sulfonamide group with ester linkages to improve oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.